molecular formula C13H15NO4 B15205242 N-(2-Oxo-2-p-tolyl-ethyl)-succinamic acid

N-(2-Oxo-2-p-tolyl-ethyl)-succinamic acid

Cat. No.: B15205242
M. Wt: 249.26 g/mol
InChI Key: AHOCNOOXOJWPLV-UHFFFAOYSA-N
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Description

N-(2-Oxo-2-p-tolyl-ethyl)-succinamic acid is an organic compound with a complex structure that includes a succinamic acid moiety and a 2-oxo-2-p-tolyl-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-p-tolyl-ethyl)-succinamic acid typically involves the reaction of succinic anhydride with 2-oxo-2-p-tolyl-ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of automated systems for monitoring and controlling reaction conditions can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2-p-tolyl-ethyl)-succinamic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the succinamic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

N-(2-Oxo-2-p-tolyl-ethyl)-succinamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Oxo-2-p-tolyl-ethyl)-succinamic acid exerts its effects involves interactions with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The succinamic acid moiety can also interact with biological molecules, potentially modulating their function. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Oxo-2-p-tolyl-ethyl)-carbamic acid tert-butyl ester
  • 2-(2-Oxo-2-(o-tolyl)ethyl)-4H-chromen-4-one
  • 4-cyclohexyl-3-(2-oxo-2-(p-tolyl)ethyl)-1-phenylpiperazine-2,5-dione

Uniqueness

N-(2-Oxo-2-p-tolyl-ethyl)-succinamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxo and succinamic acid moieties allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-[[2-(4-methylphenyl)-2-oxoethyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9-2-4-10(5-3-9)11(15)8-14-12(16)6-7-13(17)18/h2-5H,6-8H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOCNOOXOJWPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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